4-Cyclopropoxy-N2,N2,N5-trimethylpyridine-2,5-dicarboxamide
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Overview
Description
4-Cyclopropoxy-N2,N2,N5-trimethylpyridine-2,5-dicarboxamide is a chemical compound with the molecular formula C13H17N3O3 and a molecular weight of 263.295 g/mol . This compound is part of the pyridine-2,5-dicarboxamide family, which is known for its diverse applications in coordination chemistry, stabilization of reactive species, and synthetic modeling of metalloenzyme active sites .
Preparation Methods
The synthesis of 4-Cyclopropoxy-N2,N2,N5-trimethylpyridine-2,5-dicarboxamide involves several steps. The synthetic routes typically include the reaction of pyridine derivatives with cyclopropyl and methyl groups under specific conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes . Industrial production methods may involve large-scale reactions in controlled environments to ensure high purity and yield of the compound .
Chemical Reactions Analysis
4-Cyclopropoxy-N2,N2,N5-trimethylpyridine-2,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amides.
Scientific Research Applications
4-Cyclopropoxy-N2,N2,N5-trimethylpyridine-2,5-dicarboxamide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N2,N2,N5-trimethylpyridine-2,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound acts as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, facilitating organic transformations and stabilizing reactive intermediates .
Comparison with Similar Compounds
4-Cyclopropoxy-N2,N2,N5-trimethylpyridine-2,5-dicarboxamide can be compared with other similar compounds such as:
4-Cyclopropoxy-N2,N5,N5-trimethylpyridine-2,5-diamine: This compound has a similar structure but differs in the presence of amine groups instead of carboxamide groups.
4-Cyclopropoxy-N2,N2,N5-trimethylpyridine-2,5-diamine: Another similar compound with slight variations in the functional groups attached to the pyridine ring.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical properties and applications.
Properties
Molecular Formula |
C13H17N3O3 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-N,2-N,5-N-trimethylpyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C13H17N3O3/c1-14-12(17)9-7-15-10(13(18)16(2)3)6-11(9)19-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,14,17) |
InChI Key |
RAJGVTAPZPAYSA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CN=C(C=C1OC2CC2)C(=O)N(C)C |
Origin of Product |
United States |
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